molecular formula C6H4INO2 B13032833 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B13032833
M. Wt: 249.01 g/mol
InChI Key: UVQGRWGTOMJTLJ-UHFFFAOYSA-N
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Description

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H3IN2O2 It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position, a carbonyl group at the 2-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the iodination of 2-oxo-1,2-dihydropyridine-3-carbaldehyde. One common method includes the reaction of 2-oxo-1,2-dihydropyridine-3-carbaldehyde with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, acetonitrile), and catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products

    Substitution: Various substituted pyridine derivatives.

    Oxidation: 5-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

    Reduction: 5-Iodo-2-oxo-1,2-dihydropyridine-3-methanol.

Scientific Research Applications

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and carbonyl groups may play a role in binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The combination of the iodine atom and the aldehyde group provides distinct chemical properties that can be exploited in various applications.

Properties

IUPAC Name

5-iodo-2-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQGRWGTOMJTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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